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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)nicotinic acid

CAS No.: 1010909-17-7

Cat. No.: B2945526

Get Quote

Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry.[1][2] However, the

position of the carboxylic acid moiety—specifically at the C2 versus C4 position—dramatically

alters the electronic landscape, solubility profile, and, most critically, the binding affinity to

biological targets.

This guide objectively compares Quinoline-4-Carboxylic Acids (often acting as bioisosteres for

phosphate groups or targeting DHODH) against Quinoline-2-Carboxylic Acids (common in

metalloenzyme inhibition and NMDA receptor modulation). We move beyond simple

values to analyze the thermodynamic drivers (

vs.

) and kinetic profiles that define "affinity" in a drug development context.[3]

Part 1: Structural & Mechanistic Basis of Binding
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To optimize binding affinity, one must understand the distinct interaction modes dictated by the

carboxylic acid position relative to the quinoline nitrogen.

Quinoline-4-Carboxylic Acids (The "Brequinar" Scaffold)
[4][5]

Primary Interaction: The C4-carboxylate often mimics a phosphate group or forms a critical

salt bridge with positively charged residues (e.g., Arginine) deep within a hydrophobic

pocket.

Electronic Effect: The carboxyl group at C4 is para-like to the nitrogen, creating a strong

dipole.

Key Target Class: Dihydroorotate Dehydrogenase (DHODH) – essential for de novo

pyrimidine biosynthesis.[1][4][5][6]

Binding Driver: Typically Enthalpy-driven (

) due to specific electrostatic interactions (salt bridges) and hydrogen bonding.

Quinoline-2-Carboxylic Acids (The "Kynurenic" Scaffold)
[7]

Primary Interaction: The C2-carboxylate is adjacent to the quinoline nitrogen. This proximity

creates a "pincer" motif ideal for metal chelation (e.g.,

,

) or bidentate hydrogen bonding.

Electronic Effect: Strong inductive withdrawal from the ring nitrogen; potential for zwitterionic

character at physiological pH.

Key Target Class: Metalloenzymes (e.g.,

-glucosidase), NMDA receptors (Glycine site), and GPR35.

Binding Driver: Often Entropy-driven (
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) if the binding involves displacing ordered water molecules from a metal center.

Part 2: Experimental Methodologies (Self-Validating
Protocols)
As a senior scientist, I rely on orthogonal validation. A low

(high affinity) measured by one method must be validated by another to rule out artifacts like
aggregation.

Protocol A: Isothermal Titration Calorimetry (ITC)
The Gold Standard for Thermodynamics.[7]

Objective: Determine stoichiometry (

), Enthalpy (

), and Affinity (

) in a single experiment.

Sample Preparation (Critical):

Dialysis: Both protein (Target) and Ligand (Quinoline) must be in the exact same buffer to

prevent heat of dilution artifacts.

Concentration: Target protein in cell: 10–50

. Ligand in syringe: 10–20x cell concentration (e.g., 500

).

Solubility Check: Quinoline-carboxylic acids can be sparingly soluble at low pH. Maintain

pH > 6.5 or use matched DMSO concentrations (max 2-5%) in both cell and syringe.

Execution:

Instrument: MicroCal PEAQ-ITC or VP-ITC.
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Settings: 25°C, Reference Power 10

, Stirring 750 rpm.

Titration: 1 initial injection of 0.4

(discard data), followed by 18 injections of 2

.

Data Analysis:

Fit to a One-Set-of-Sites model.[8]

Validation Check: If

, the protein may be inactive or the concentration determination is flawed.

Protocol B: Surface Plasmon Resonance (SPR)
The Standard for Kinetics (

).

Objective: Differentiate between "fast-on/fast-off" and "slow-tight" binding.

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip to avoid

amine-coupling interference near the active site.

Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20). Note: EDTA is crucial to strip

adventitious metals unless the target is a metalloenzyme.

Cycle: Inject quinoline analytes (0.1x to 10x estimated

) for 60s (association) followed by 120s buffer flow (dissociation).

Part 3: Mandatory Visualization
Diagram 1: Comparative Binding Modes
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This diagram contrasts the chelation mode of C2-isomers vs. the salt-bridge mode of C4-

isomers.

Quinoline-2-COOH (Chelation Mode)

Quinoline-4-COOH (Salt Bridge Mode)

Quinoline-2-COOH Zn2+ / Mg2+ Site
Bidentate

Coordination Displaced Water
Release

(Entropy Gain)

Quinoline-4-COOH

Arg/Lys Residue

Ionic Interaction
(Enthalpy Gain)

Hydrophobic
PocketPi-Stacking

Click to download full resolution via product page

Caption: Figure 1: Mechanistic divergence. C2-isomers favor metal chelation (entropy), while

C4-isomers target cationic residues (enthalpy).

Diagram 2: Experimental Workflow for Affinity Validation
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Phase 1: Kinetic Screening

Phase 2: Thermodynamic Validation
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Caption: Figure 2: The "Funnel" approach. High-throughput kinetics (SPR) must be validated

by thermodynamics (ITC) to confirm specific binding.

Part 4: Comparative Performance Data
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The following data aggregates trends from DHODH inhibition (C4-target) and Metalloenzyme

inhibition (C2-target) studies.

Table 1: Structure-Activity Relationship (SAR) Trends
Feature Quinoline-4-COOH Quinoline-2-COOH Impact on Affinity

pKa (COOH) ~4.5 - 5.0 ~2.5 - 3.0

C2 is more acidic

(zwitterionic); affects

solubility and

membrane

permeability.

Binding Mode
Salt Bridge

(Electrostatic)

Chelation / H-Bond

Network

C4 binds deep

pockets; C2 binds

surface metals or

solvent-exposed sites.

Substitution

Bulky C2-group

enhances DHODH

affinity

C4-OH often required

for antibacterial

Steric clashes at C2

abolish C4-isomer

activity in some

pockets.

Thermodynamics
High Enthalpy (

)

High Entropy (

)

C4 is "lock and key";

C2 is "solvent

displacement".

Table 2: Representative Affinity Data (DHODH Inhibition
Model)
Data synthesized from Brequinar analogue studies [1][2].
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Compound
Class

Substituent
(C2 Position)

Target /
Thermodynami
c Signature

Quinoline-4-

COOH

Phenyl

(Biphenyl)
Human DHODH ~10 - 50 nM

Strong Enthalpic

driver

Quinoline-4-

COOH
Methyl (Small) Human DHODH > 10

Weak binding

(Loss of

hydrophobic

contact)

Quinoline-2-

COOH
Phenyl Human DHODH > 100

Inactive (Wrong

geometry for salt

bridge)

Quinoline-2-

COOH
(None) -Glucosidase

~60 Chelation

dependent [5]

Part 5: Expert Insights & Troubleshooting
1. The Solubility Trap: Quinoline carboxylic acids are notorious for "brick-dust" insolubility.

Issue: In SPR, you see a "square wave" response that doesn't return to baseline. This is

non-specific binding or precipitation.

Solution: Add 0.05% Tween-20 to the running buffer and ensure the DMSO concentration is

exactly matched (to 0.1%) between the running buffer and the sample injection.

2. The "Quinolone" Confusion: Do not confuse Quinoline-4-carboxylic acids with

Fluoroquinolones (e.g., Ciprofloxacin).

Fluoroquinolones are 4-quinolone-3-carboxylic acids. They require the 3-COOH and 4-Keto

group for the magnesium water bridge to DNA gyrase.

Removing the 3-COOH or moving it to position 4 abolishes antibacterial activity but may

open activity against eukaryotic dehydrogenases [3].
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3. Metal Contamination: When testing Quinoline-2-COOH derivatives, trace metals in your

buffer (from glassware or low-grade salts) can pre-chelate your compound, leading to false

negatives. Always use trace-metal grade reagents and EDTA-free buffers if the target is not a

metalloprotein.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2945526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

